molecular formula C34H66NO3R B012153 N-Stearoylsphingosine CAS No. 104404-17-3

N-Stearoylsphingosine

Cat. No. B012153
M. Wt: 566 g/mol
InChI Key: VODZWWMEJITOND-NXCSZAMKSA-N
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Description

Synthesis Analysis

N-Stearoylsphingosine is synthesized through a series of enzymatic reactions starting from serine and palmitoyl coenzyme A, leading to the formation of dihydrosphingosine, which is subsequently acylated to form ceramide. This process involves the addition of a stearoyl group to sphingosine or dihydrosphingosine, facilitated by sphingosine N-acyltransferase or ceramide synthase activities found in various cellular compartments, including liver and brain microsomes. Notably, the synthesis of N-Stearoylsphingosine from stearoyl-CoA and sphingosine or dihydrosphingosine has been detailed, highlighting the enzyme kinetics and substrate specificity involved in this lipid's production (Shimeno et al., 1998), (Narimatsu et al., 1986).

Molecular Structure Analysis

The molecular structure of N-Stearoylsphingosine comprises a long-chain base (sphingosine) linked to a fatty acid (stearic acid) through an amide bond. This configuration is crucial for its biological functions, affecting membrane fluidity and microdomain formation. Advanced synthetic techniques have allowed for the production of sphingomyelin and its analogues, providing insights into the molecular interactions and structural requirements necessary for its biological activity (Bruzik, 1988).

Chemical Reactions and Properties

N-Stearoylsphingosine undergoes various chemical reactions, including hydrolysis and interaction with cholesterol, influencing its distribution within cellular membranes and its role in signaling pathways. The interaction of N-Stearoylsphingosine with cholesterol, for instance, has been studied to understand its role in membrane microdomains and its impact on membrane fluidity and signaling (Grönberg et al., 1991).

Physical Properties Analysis

The physical properties of N-Stearoylsphingosine, including its phase transition temperature, hydration level, and interaction with other membrane components, are critical for its function in cellular membranes. Differential scanning calorimetry and X-ray diffraction studies have provided insights into how N-Stearoylsphingosine interacts with cholesterol and other phospholipids in bilayer membranes, affecting membrane structure and dynamics (Maulik & Shipley, 1996).

Chemical Properties Analysis

The chemical properties of N-Stearoylsphingosine, including its reactivity and stability, play significant roles in its biological functions. Studies on the enzymatic hydrolysis and synthesis of ceramides have elucidated the mechanisms by which N-Stearoylsphingosine is metabolized and incorporated into complex sphingolipids, influencing cell signaling and structural integrity (Gatt, 1966).

Scientific Research Applications

  • Clarification of Ceramides' Roles : N-stearoyl dihydrosphingosine aids in understanding ceramides' functions in human hair, particularly in signal transduction and cell regulation (Masukawa & Tsujimura, 2006).

  • Biosynthesis of Sphingolipids : It's used in the biosynthesis of various sphingolipids such as ceramide, glucosyl-ceramide, gangliosides, and sphingomyelin (Riboni, Bassi, Conti, & Tettamanti, 1993).

  • Stimulation of Chronic Pain : N-Stearoylsphingosine is employed in experiments related to chronic pain stimulation in humans (Zimmermann, 1983).

  • Stability in Ceramide Sulfatase Determination : Stearoyl[1-14C]sulfogalactosylsphingosine serves as a stable substrate for cerebroside sulfatase assays (Dubois, Zalc, Le Saux, Baumann, 1980).

  • Cellular Proliferation Studies : Sphingosine, including its derivatives, stimulates cellular proliferation via a protein kinase C-independent pathway (Zhang, Buckley, Gibson, & Spiegel, 1990).

  • Drug Delivery Efficiency : N-lignoceroylsphingosine-1-O-sulfate-containing liposomes enhance drug delivery efficiency and retention, showing higher tumoricidal effects on leukemia and lung carcinoma (Noda et al., 1994).

  • Synthesis of Sphingomyelin : N-Stearoylsphingomyelin can be synthesized from sphingosinephosphorylcholine and p-nitrophenyl stearate (Shapiro et al., 1967).

  • Enzymatic Activity Studies : Ceramide synthase (ceramide synthase) increases the specific activity of sphingosine with stearoyl-CoA (Shimeno et al., 1998).

  • Molecular Packing Studies : Cholesterol can affect the molecular packing of sphingomyelin derivatives in monolayers, including those with variations in N-acyl chain length (Grönberg, Ruan, Bittman, & Slotte, 1991).

  • Ceramide Synthesis Characterization : The synthesis of ceramide involves the introduction of a 4,5-trans-double bond after dihydroceramide synthesis (Michel et al., 1997).

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Stearoylsphingosine

CAS RN

2304-81-6
Record name C18-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
A Abe, JA Shayman, NS Radin - Journal of Biological Chemistry, 1996 - ASBMB
A unique transacylase that catalyzes esterification of a short chain ceramide, N-acetylsphingosine, was found in Madin-Darby canine kidney cell and mouse tissue homogenates. It …
Number of citations: 116 www.jbc.org
T Momoi, Y Ben-Yoseph, HL Nadler - Biochemical Journal, 1982 - portlandpress.com
… :3/C18:1), N-linoleoylsphingosine (C18:2/C18:1) and N-oleoylsphingosine (C18:1/C18:l) were respectively about 5, 4 and 3 times higher than the activity towards N-stearoylsphingosine …
Number of citations: 75 portlandpress.com
RO Brady, J Kanfer, D Shapiro - Journal of Biological Chemistry, 1965 - researchgate.net
… starting materials were 3-O-benzoyl-Nstearoylsphingosine … with that of authentic IO-glucosyl-N-stearoylsphingosine. … have been identified as glucose and N-stearoylsphingosine. …
Number of citations: 332 www.researchgate.net
B Weiss, P Raizman - Journal of the American Chemical Society, 1958 - ACS Publications
… Reduction of N-stearoylsphingosine and N-stearoyldihydrosphingosine with lithium aluminum hydride gave the respective secondary amines; the olefinic bond of sphingosine in the …
Number of citations: 35 pubs.acs.org
H Zhang, NE Buckley, K Gibson, S Spiegel - Journal of Biological Chemistry, 1990 - Elsevier
… Structurally related analogs of sphingosine, such as N-stearoylsphingosine and other long … Structurally related analogs of sphingo- sine, such as N-stearoylsphingosine and other long …
Number of citations: 281 www.sciencedirect.com
J Kanfer - Journal of Biological Chemistry, 1965 - Elsevier
… -N-stearoylsphingosine was synthesized by the reaction of 392 mg of acetobromoglucose-l-14C with 637 mg of 3-0-benzyl-N-stearoylsphingosine … -glucosyl-l-‘4C-Nstearoylsphingosine, …
Number of citations: 34 www.sciencedirect.com
HC Chen, R Mendelsohn, ME Rerek… - Biochimica et Biophysica …, 2001 - Elsevier
… In this study, mixtures of cholesterol (Chol) with either N-stearoylsphingosine or stearic acid (SA) were prepared. In addition, the use of deuterated derivatives of either Cer2 or SA in …
Number of citations: 60 www.sciencedirect.com
H NODA, T OGASAWARA, T IIDA… - Biological and …, 1994 - jstage.jst.go.jp
… In terms of entrapment efficiency and retention of the drug in liposomes, N—lignoceroylsphingosine-1-0-sulfate was superior to N—stearoylsphingosine-lO—sulfate. A …
Number of citations: 3 www.jstage.jst.go.jp
H Zhang, NN Desai, JM Murphey, S Spiegel - Journal of Biological …, 1990 - Elsevier
… Structurally related analogs of sphingosine, such as N-stearoylsphingosine and other long … Structurally related analogs of sphingosine, such as N-stearoylsphingosine and other long …
Number of citations: 118 www.sciencedirect.com
A Kõiv, PKJ Kinnunen - Chemistry and physics of lipids, 1994 - Elsevier
… of DNA to liposomes containing sphingosylphosphorylcholine was much weaker, and no binding of DNA to membranes containing N-acetylsphingosine, N-stearoylsphingosine or …
Number of citations: 33 www.sciencedirect.com

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